tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with isopropyl bromide in the presence of a base, followed by cyclization with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-iodo-1H-indazole-1-carboxylate
- tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 5-propan-2-ylindazole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)11-6-7-13-12(8-11)9-16-17(13)14(18)19-15(3,4)5/h6-10H,1-5H3 |
InChI Key |
XDAUEQRNVHPVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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